molecular formula C18H33N3O6S B609464 N-(Biotin)-N-bis(PEG1-alcohol) CAS No. 2100306-75-8

N-(Biotin)-N-bis(PEG1-alcohol)

Cat. No. B609464
CAS RN: 2100306-75-8
M. Wt: 419.54
InChI Key: NYEUWOGNEWCFCZ-ZOBUZTSGSA-N
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Description

Biotin is a vitamin that plays a vital role in the body, helping to process fats and sugars. PEG is a polyether compound widely used as a solvent, lubricant, and in medical applications .


Molecular Structure Analysis

The molecular structure of “N-(Biotin)-N-bis(PEG1-alcohol)” would be complex, as it involves the structures of both biotin and PEG. Biotin has a bicyclic structure, while PEG typically has a linear structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Biotin)-N-bis(PEG1-alcohol)” would be influenced by the properties of both biotin and PEG. For example, PEG is known for its solubility in water and its resistance to protein binding .

Scientific Research Applications

Biotin-PEG Linkers and Bioconjugation

N-(Biotin)-N-bis(PEG1-alcohol) derivatives are extensively used in bioconjugation. A study detailed the synthesis and noncovalent protein conjugation of linear-hyperbranched PEG-poly(glycerol) alpha,omega(n)-telechelics. These compounds, consisting of a linear poly(ethylene glycol) (PEG) chain and a hyperbranched polyglycerol block, were modified to introduce a single biotin unit by amidation, enabling noncovalent bioconjugation with avidin (Wurm et al., 2009). Additionally, polycarbonate urethanes with functional PEG side chains intended for bioconjugates have been developed, enhancing hemocompatibility and reactivity with biological molecules (Xu et al., 2013).

Drug Delivery and Targeting

N-(Biotin)-N-bis(PEG1-alcohol) derivatives are crucial in targeted drug delivery. For instance, biotinylated Mn3O4 nanocuboids were developed for the targeted delivery of gemcitabine hydrochloride to breast cancer cells and for MRI applications. These nanocuboids, modified with poly(ethylene glycol) bis(amine) and functionalized with biotin, showed high drug loading efficiency and excellent storage stability, offering significant potential in cancer treatment via targeted drug delivery and enhanced MRI contrast imaging properties (Jain et al., 2021).

Biomolecular Recognition and Assays

Biotin-PEG derivatives also play a significant role in biomolecular recognition and assays. The study by Louie et al. (2009) synthesized luminescent polypyridinerhenium(I) bis-biotin complexes and demonstrated their potential use as signal amplifiers for heterogeneous recognition assays, illustrating the importance of these derivatives in biosensing and bioassay development (Louie, Lam, & Lo, 2009).

Nanoparticle Synthesis and Modification

N-(Biotin)-N-bis(PEG1-alcohol) compounds are instrumental in the synthesis and modification of nanoparticles. The synthesis of biotinylated α-D-mannoside or N-acetyl β-D-glucosaminoside decorated gold nanoparticles highlighted the effective biomolecular recognition of proteins in solution and on surfaces. The bioavailability of biotin and specific carbohydrate residues at the periphery of the nanoparticles was assessed using the diffraction optic technology (DOT) system, confirming the accessibility of biotin ligands for conjugation to immobilized avidin (Jiang et al., 2010).

Biotin-PEG in Polymer Synthesis and Properties

N-(Biotin)-N-bis(PEG1-alcohol) derivatives are also used in polymer synthesis to improve properties such as biocompatibility and reactivity. The synthesis of polycarbonate urethanes with functional PEG side chains intended for bioconjugates demonstrated enhanced hemocompatibility due to the flexibility and hydrophilicity of the PEG chains. These new functional PEG-grafted polyurethanes can potentially form multifunctional bioconjugates for applications as biomaterials and in pharmaceutics (Xu et al., 2013).

Mechanism of Action

Target of Action

N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.

Pharmacokinetics

It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .

Action Environment

The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .

Safety and Hazards

The safety and hazards associated with “N-(Biotin)-N-bis(PEG1-alcohol)” would likely depend on the specific conditions of use. Both biotin and PEG are generally considered safe, although excessive consumption of alcohol is known to have health risks .

Future Directions

The future directions for “N-(Biotin)-N-bis(PEG1-alcohol)” could involve further exploration of its potential uses in medicine and biochemistry, given the known benefits of both biotin and PEG .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEUWOGNEWCFCZ-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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